2-{[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the pyrido[2,3-d]pyrimidine class, characterized by a fused pyridine-pyrimidine ring system. Key structural features include:
- Core: A pyrido[2,3-d]pyrimidine scaffold with 1,3-dimethyl and 6-(2-methylpropyl) substituents at positions 1, 3, and 4.
- Functional Groups: A sulfanyl (-S-) linker at position 5 and an N-(4-ethylphenyl)acetamide moiety.
Properties
IUPAC Name |
2-[1,3-dimethyl-6-(2-methylpropyl)-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl]sulfanyl-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3S/c1-6-15-7-9-17(10-8-15)25-18(28)13-31-20-16(11-14(2)3)12-24-21-19(20)22(29)27(5)23(30)26(21)4/h7-10,12,14H,6,11,13H2,1-5H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGLGMYFOENRHJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=C3C(=NC=C2CC(C)C)N(C(=O)N(C3=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Bioactivity and Target Interactions
- The sulfanyl-acetamide moiety may interact with cysteine residues in enzymes .
- Dichlorophenyl and phenoxyphenyl variants (–10) exhibit antiproliferative activity in cancer models, correlating with halogen or aromatic substituents . Hexahydrobenzothieno derivatives () demonstrate improved metabolic stability due to saturated rings .
Key Research Findings
Structural-Activity Relationships (SAR)
- Core Modifications: Thieno- or benzothieno-fused cores () reduce planarity, altering binding pocket compatibility compared to pyrido-pyrimidines.
- Substituent Effects :
Pharmacological Potential
- Kinase Inhibition : Pyrido[2,3-d]pyrimidines are potent ATP-competitive kinase inhibitors. The target compound’s 2-methylpropyl group may sterically hinder ATP binding .
- Anticancer Activity: Analogues with dichlorophenyl () or phenoxyphenyl () groups show IC₅₀ values <10 µM in NCI-60 cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
